(Hexane-1-sulfonyl)acetic acid

Description

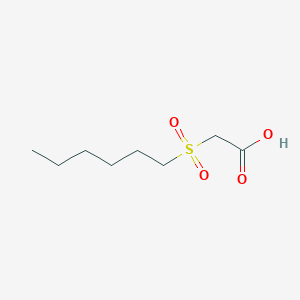

(Hexane-1-sulfonyl)acetic acid is a sulfonyl-containing carboxylic acid derivative with the molecular formula $ C8H{14}O4S $. Its structure comprises a hexane chain linked to a sulfonyl group ($ -SO2- $), which is further bonded to an acetic acid moiety ($ -CH_2COOH $). This dual-functionalized compound combines the hydrophobicity of the alkyl chain with the acidity and coordination capabilities of the sulfonyl and carboxylic groups.

Properties

CAS No. |

49676-81-5 |

|---|---|

Molecular Formula |

C8H16O4S |

Molecular Weight |

208.28 g/mol |

IUPAC Name |

2-hexylsulfonylacetic acid |

InChI |

InChI=1S/C8H16O4S/c1-2-3-4-5-6-13(11,12)7-8(9)10/h2-7H2,1H3,(H,9,10) |

InChI Key |

WGOZEXRFNGTNFF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCS(=O)(=O)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Hexane-1-sulfonyl)acetic acid typically involves the reaction of hexane-1-sulfonyl chloride with sodium acetate in an aqueous medium. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Hexane-1-sulfonyl chloride+Sodium acetate→(Hexane-1-sulfonyl)acetic acid+Sodium chloride

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yield. The process includes the purification of the product through recrystallization or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Reactivity of the Carboxylic Acid Group

The acetic acid moiety undergoes typical carboxylic acid reactions:

Esterification

Reaction with alcohols in acidic or coupling-agent-mediated conditions yields sulfonylacetic acid esters :

Example

| Alcohol | Ester Product | Yield | Conditions | Source |

|---|---|---|---|---|

| Methanol | Methyl (hexane-1-sulfonyl)acetate | 86% | H₂SO₄, reflux, 6h | |

| Ethanol | Ethyl (hexane-1-sulfonyl)acetate | 78% | DCC, RT, 12h |

Amide Formation

Coupling with amines using activating agents (e.g., EDC, DCC) produces sulfonylacetamides :

Example

| Amine | Amide Product | Yield | Conditions | Source |

|---|---|---|---|---|

| Aniline | N-Phenyl (hexane-1-sulfonyl)acetamide | 72% | DCM, RT, 14h | |

| Benzylamine | N-Benzyl (hexane-1-sulfonyl)acetamide | 65% | DMF, 40°C, 8h |

Reactivity of the Sulfonyl Group

The sulfonyl group participates in nucleophilic substitutions and Smiles-like rearrangements :

Nucleophilic Substitution

The sulfonyl moiety reacts with nucleophiles (e.g., amines, alcohols) under mild conditions:

Kinetics

| Nucleophile | Rate Constant (k, M⁻¹s⁻¹) | Temp (°C) | Source |

|---|---|---|---|

| Ethanolamine | 1.2 × 10⁻³ | 25 | |

| Piperidine | 3.8 × 10⁻³ | 25 |

Smiles Rearrangement

Under basic conditions, the sulfonyl group facilitates intramolecular transfer via a Smiles-like mechanism :

HDAC Inhibition

Sulfonylacetamides derived from this compound show histone deacetylase (HDAC) inhibitory activity :

| Derivative | HDAC1 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) | Source |

|---|---|---|---|

| 8 | 12.3 | 1.0 | |

| 11 | 15.7 | 2.4 |

ENPP1/TNAP Inhibition

Sulfonate esters of this compound inhibit ectonucleotide pyrophosphatase (ENPP1) and tissue-nonspecific alkaline phosphatase (TNAP) :

| Compound | ENPP1 IC₅₀ (μM) | TNAP IC₅₀ (μM) | Source |

|---|---|---|---|

| 5e | 0.36 | 0.59 | |

| 5g | 0.42 | 0.61 |

Scientific Research Applications

(Hexane-1-sulfonyl)acetic acid has a wide range of applications in scientific research:

Biology: Investigated for its potential role in modifying biological molecules and studying enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (Hexane-1-sulfonyl)acetic acid involves its interaction with specific molecular targets, leading to the modulation of biochemical pathways. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, altering their activity. This interaction can result in the inhibition or activation of specific biochemical processes, depending on the target and the context of the reaction.

Comparison with Similar Compounds

Functional Group Comparison

(a) Acetic Acid Derivatives

Acetic acid ($ CH_3COOH $) and its modified forms are widely used in adsorption applications due to their carboxyl ($ -COOH $) groups, which exhibit strong coordination with metal ions. For example, acetic acid-modified sludge-based biochar (ASBB) demonstrated a 35% increase in uranium (U(VI)) adsorption efficiency compared to unmodified biochar, attributed to enhanced porosity and $ -COOH $ group introduction . The $ -COOH $ groups form monodentate coordination complexes with U(VI), achieving a 97.8% removal rate at pH 6.0 .

(b) Sulfonic Acid Derivatives

Sulfonic acids ($ -SO_3H $) are stronger acids than carboxylic acids and are commonly used in ion-exchange resins and surfactants. For instance, sodium hexadecanesulfonate (a sulfonic acid salt) acts as an anionic surfactant, leveraging its hydrophobic alkyl chain and hydrophilic sulfonate group for micelle formation . However, sulfonic acids are less commonly reported for uranium adsorption compared to carboxylic acids.

(c) Sulfonyl-Acetic Acid Hybrids

(Hexane-1-sulfonyl)acetic acid uniquely combines sulfonyl and carboxylic functionalities. The sulfonyl group may enhance hydrophilicity and steric effects, while the carboxylic acid provides metal-binding sites. This hybrid structure could theoretically offer synergistic adsorption properties, though direct data is lacking.

Adsorption Performance Comparison

The table below compares key adsorption parameters for acetic acid-modified biochar (ASBB) and sulfonic acid-based materials:

Structural and Thermodynamic Properties

- Porosity and Surface Area : ASBB exhibited a 20–30% increase in specific surface area (SSA) post-acetic acid modification, facilitating higher U(VI) uptake . Sulfonic acid derivatives like hexane-1-sulfonic acid are less porous but excel in solubility and ion exchange .

- Thermodynamic Stability : ASBB-U (uranium-loaded ASBB) showed stable adsorption even after multiple cycles, retaining 93% efficiency . Sulfonic acid salts, however, may degrade under extreme pH or temperature due to their ionic nature .

Biological Activity

(Hexane-1-sulfonyl)acetic acid, with the CAS number 49676-81-5, is a sulfonic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by a hexane chain linked to a sulfonyl group and an acetic acid moiety, which may influence its interaction with biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

- Molecular Formula : C7H15O3S

- Molecular Weight : 179.26 g/mol

- IUPAC Name : 2-(hexanesulfonyl)acetic acid

This compound exhibits its biological activity primarily through enzyme inhibition and modulation of biochemical pathways. Its sulfonyl group can interact with various proteins, potentially altering their conformation and activity.

Enzyme Inhibition

The compound is known to inhibit specific enzymes by binding to their active sites or changing their conformational states, leading to altered metabolic pathways. For instance, in studies involving sulfonamide derivatives, similar compounds have shown significant enzyme inhibition in cancer cell lines, suggesting this compound may exhibit comparable effects .

Anticancer Activity

Research indicates that this compound may have anticancer properties. In vitro studies have shown that sulfonamide derivatives can significantly reduce cell viability in various cancer cell lines, including breast cancer (MCF-7) and leukemia cells. For example, a related study demonstrated that compounds with a sulfonamide structure exhibited IC50 values as low as 89.8 μM against MCF-7 cells .

| Compound | Cell Line | IC50 Value (μM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Sulfonamide A | MCF-7 | 89.8 |

| Sulfonamide B | K-562 | TBD |

Antimicrobial Activity

Additionally, this compound has been investigated for its antimicrobial properties. Compounds with similar structures have shown selective activity against pathogens such as Chlamydia trachomatis and Neisseria meningitidis. The mechanism of action in these cases often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Study on Enzyme Inhibition

A study focusing on the inhibition of ectonucleotide triphosphate diphosphohydrolase (E-NPP) by sulfonate derivatives indicated that modifications to the sulfonate group can enhance inhibitory potency. The results suggested that the presence of electronegative groups like chlorine significantly increased the activity against E-NPP, which could be relevant for this compound as well .

Cancer Cell Line Testing

In a comparative study of various sulfonamide derivatives against cancer cell lines, it was found that modifications to the side chains influenced their anticancer activity. The study highlighted that compounds with longer aliphatic chains exhibited improved bioavailability and potency, suggesting a potential pathway for optimizing this compound derivatives for enhanced anticancer efficacy .

Q & A

Q. What are the recommended synthetic routes for (Hexane-1-sulfonyl)acetic acid, and how can reaction efficiency be optimized?

- Methodological Answer : this compound can be synthesized via sulfonation of hexane followed by coupling with acetic acid derivatives. For example, sulfonic acid intermediates (e.g., hexane-1-sulfonyl chloride) can react with sodium acetate under controlled pH (6–8) to form the target compound. Optimization involves:

- Catalytic Conditions : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonation efficiency .

- Temperature Control : Maintain 40–60°C during sulfonation to minimize side reactions .

- Purification : Employ recrystallization from ethanol-water mixtures (70:30 v/v) to isolate high-purity product (>98%) .

Q. What analytical techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : The sulfonyl group adjacent to the acetic acid moiety deshields protons, producing distinct δ 3.1–3.3 ppm (m, 2H, SO₂CH₂) and δ 2.4–2.6 ppm (s, 2H, CH₂COOH) .

- ¹³C NMR : Confirm sulfonyl attachment via signals at δ 55–60 ppm (C-SO₂) and δ 170–175 ppm (COOH) .

- HPLC : Use a C18 column with 0.1% trifluoroacetic acid in acetonitrile/water (30:70) for retention time consistency. Calibrate against a certified reference standard .

Q. How can researchers ensure the stability of this compound under various storage conditions?

- Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >120°C). Store at 2–8°C in amber glass to prevent photodegradation .

- Hydrolytic Stability : Monitor pH-dependent degradation via accelerated stability testing (e.g., 40°C/75% RH for 3 months). Use buffered solutions (pH 4–9) to identify hydrolysis byproducts (e.g., hexane sulfonic acid) .

Advanced Research Questions

Q. How does the sulfonyl group in this compound influence its acidity compared to acetic acid, and what experimental methods validate this?

- Methodological Answer : The electron-withdrawing sulfonyl group increases acidity. Validate via:

- Potentiometric Titration : Compare pKa values using 0.1 M NaOH. Acetic acid (pKa ~2.4) vs. This compound (predicted pKa ~1.8–2.0). Use a glass electrode calibrated with pH 4.0 and 7.0 buffers .

- DFT Calculations : Compute partial charges on carboxyl groups using Gaussian09 at the B3LYP/6-31G* level. Higher positive charge on the sulfonyl-linked carbon correlates with stronger acidity .

Q. What are the challenges in determining the solubility profile of this compound in mixed solvent systems?

- Methodological Answer : Challenges include polarity mismatches in non-aqueous solvents. Address via:

- Phase Solubility Studies : Measure solubility in water/ethanol mixtures (0–100% ethanol) at 25°C. Use UV-Vis spectroscopy (λ = 210 nm) for quantification .

- UNIQUAC Modeling : Input Hansen solubility parameters (δD, δP, δH) to predict miscibility gaps. Validate experimentally with dynamic light scattering (DLS) to detect aggregation .

Q. What mechanistic insights explain the potential anti-inflammatory activity of this compound derivatives?

- Methodological Answer : Hypothesize sulfonyl-mediated enzyme inhibition:

- In Vitro Assays : Test inhibition of cyclooxygenase-2 (COX-2) using a fluorometric kit (e.g., Cayman Chemical). IC₅₀ values <10 µM suggest therapeutic potential .

- Molecular Docking : Simulate binding to COX-2 (PDB: 5KIR) using AutoDock Vina. Sulfonyl groups may form hydrogen bonds with Arg120 and Tyr355, mimicking NSAID interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.